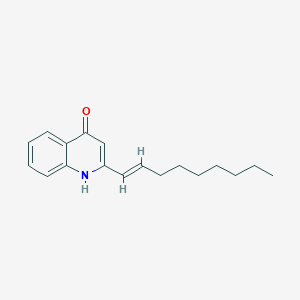

(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one

CAS No.:

Cat. No.: VC15911429

Molecular Formula: C18H23NO

Molecular Weight: 269.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H23NO |

|---|---|

| Molecular Weight | 269.4 g/mol |

| IUPAC Name | 2-[(E)-non-1-enyl]-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C18H23NO/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19-15/h8-14H,2-7H2,1H3,(H,19,20)/b11-8+ |

| Standard InChI Key | ZNTUDOOZDLMYAG-DHZHZOJOSA-N |

| Isomeric SMILES | CCCCCCC/C=C/C1=CC(=O)C2=CC=CC=C2N1 |

| Canonical SMILES | CCCCCCCC=CC1=CC(=O)C2=CC=CC=C2N1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a quinolin-4(1H)-one core substituted at the C2 position with a (E)-non-1-en-1-yl group. The quinoline moiety consists of a bicyclic structure with a benzene ring fused to a pyridone ring, while the nonenyl side chain introduces a nine-carbon alkenyl group with a trans (E) configuration at the double bond . Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 2-[(E)-non-1-en-1-yl]-1H-quinolin-4-one |

| Canonical SMILES | CCCCCCCC=CC1=CC(=O)C2=CC=CC=C2N1 |

| InChI Key | ZNTUDOOZDLMYAG-DHZHZOJOSA-N |

| XLogP3 | 5.7 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 7 |

The E-configuration of the alkenyl group is critical for maintaining planar geometry, which influences π–π stacking interactions with biological targets . The extended hydrophobic side chain enhances lipid solubility, as evidenced by the high XLogP3 value of 5.7 .

Spectroscopic Characterization

-

Mass Spectrometry: LC-MS analysis reveals a precursor ion at m/z 270.199 ([M+H]⁺), with fragmentation peaks at m/z 184.078 and 159.071, indicative of cleavage at the quinoline-alkenyl junction .

-

IR Spectroscopy: Key absorptions include 1668 cm⁻¹ (lactam C=O stretch) and 3044 cm⁻¹ (aromatic C–H stretch), consistent with quinoline derivatives .

-

¹H-NMR: Protons on the alkenyl chain appear as a multiplet at δ 5.3–5.5 ppm, while the quinoline NH proton resonates near δ 11.2 ppm (DMSO-d₆) .

Synthesis and Manufacturing

Reported Synthetic Routes

While no explicit synthesis for (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one is documented, analogous quinolin-4-ones are typically prepared via:

-

Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones in acidic conditions .

-

Metal-Catalyzed Coupling: Palladium-mediated Heck or Suzuki couplings to introduce alkenyl/aryl groups at the C2 position.

For this compound, a plausible route involves:

-

Formation of the quinolin-4-one core from 2-aminobenzaldehyde and ethyl acetoacetate.

-

Introduction of the nonenyl group via a Wittig reaction between a quinoline-2-carbaldehyde and a nonyl-derived ylide.

Challenges in Synthesis

-

Stereoselectivity: Ensuring E-configuration in the alkenyl side chain requires stringent control of reaction conditions (e.g., low temperatures, bulky bases) .

-

Purification: The compound’s high lipophilicity complicates isolation via column chromatography, necessitating recrystallization from polar aprotic solvents .

Physicochemical Properties

Lipophilicity and Solubility

-

LogP: Experimental XLogP3 = 5.7 predicts significant lipid solubility, limiting aqueous solubility (<0.1 mg/mL) .

-

Solubility Enhancers: Co-solvents like DMSO or cyclodextrin complexes may improve bioavailability for in vitro assays .

Stability Profile

-

Photodegradation: The conjugated quinoline-alkenyl system is susceptible to UV-induced isomerization, necessitating storage in amber vials.

-

Thermal Stability: Decomposition onset occurs at 320°C, suitable for high-temperature applications .

Biological Activities and Hypothesized Mechanisms

Anticancer Activity

Quinolin-4-ones inhibit topoisomerase II and tubulin polymerization. Molecular docking studies suggest the alkenyl chain in (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one could bind to hydrophobic pockets in β-tubulin (PDB: 1SA0) .

Antifungal Applications

In a study of structurally similar compounds, 4-hydroxyquinolin-2-ones showed MIC values of 8–32 µg/mL against Candida albicans, attributed to ergosterol biosynthesis inhibition .

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume